3-Amino-2-fluoropropan-1-ol hydrochloride
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Overview
Description
3-Amino-2-fluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C3H9ClFNO. It is a fluorinated amino alcohol, which is often used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropropan-1-ol hydrochloride can be achieved through several synthetic routes. One common method involves the fluorination of 3-amino-1-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of such reactors allows for precise control over temperature, pressure, and reaction time, which are critical parameters in the synthesis of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amine or alcohol derivatives
Substitution: Formation of substituted fluoropropanol derivatives
Scientific Research Applications
3-Amino-2-fluoropropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoroethanol: Contains a fluorine atom but lacks the amino group, leading to different biological and chemical applications.
3-Amino-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C3H9ClFNO |
---|---|
Molecular Weight |
129.56 g/mol |
IUPAC Name |
3-amino-2-fluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H8FNO.ClH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H |
InChI Key |
FXGLUSCLLWMQRL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)F)N.Cl |
Origin of Product |
United States |
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